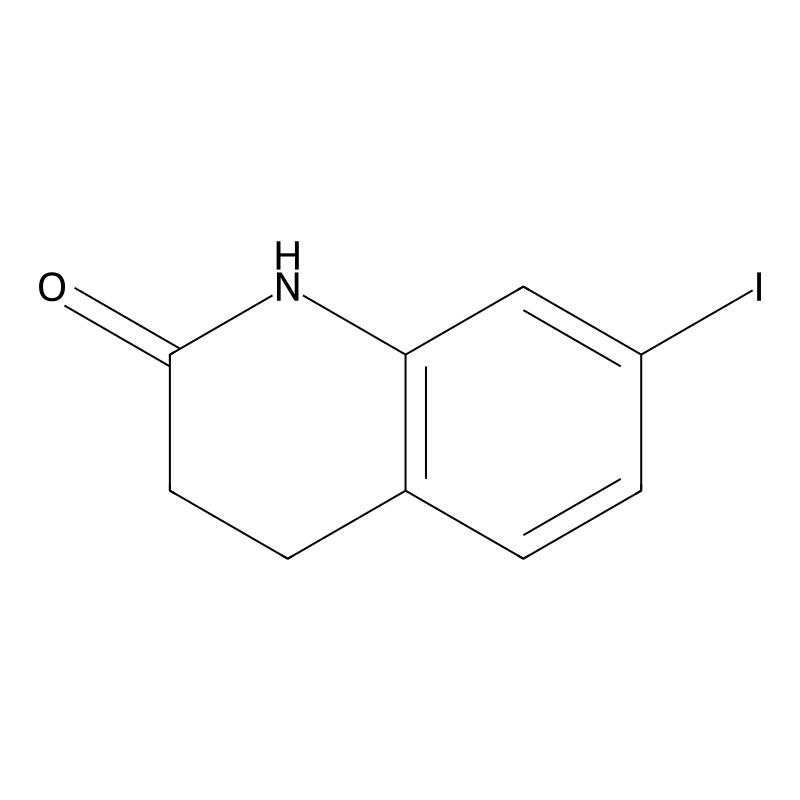

7-Iodo-3,4-dihydroquinolin-2(1H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

7-Iodo-3,4-dihydroquinolin-2(1H)-one is a highly reactive, bicyclic heterocyclic building block characterized by a dihydroquinolinone core and an iodine atom at the C7 position. In pharmaceutical procurement and process chemistry, it is primarily valued as an electrophilic precursor for transition-metal-catalyzed cross-coupling reactions (such as Suzuki, Heck, and Buchwald-Hartwig). The presence of the iodo substituent, as opposed to lighter halogens, significantly lowers the activation energy required for oxidative addition. This makes the compound an essential starting material for synthesizing C7-functionalized derivatives—a structural motif frequently embedded in central nervous system (CNS) agents, atypical antipsychotics, and targeted kinase inhibitors—under mild, chemoselective conditions [1].

Procurement teams often consider substituting 7-iodo-3,4-dihydroquinolin-2(1H)-one with its less expensive bromo analog (7-bromo-3,4-dihydroquinolin-2(1H)-one, CAS 22246-06-6). However, this generic substitution frequently fails in process scale-up due to the fundamental difference in carbon-halogen bond dissociation energies (approximately 65 kcal/mol for C-I versus 81 kcal/mol for C-Br). Forcing the bromo analog through the oxidative addition step requires significantly higher temperatures and stronger bases. In the context of the unprotected dihydroquinolin-2(1H)-one scaffold, these harsher conditions routinely trigger unwanted side reactions, including lactam ring-opening, N-arylation, or N-alkylation at the 1-position. Consequently, substituting the iodo compound with the bromo alternative leads to lower isolated yields, complex impurity profiles, and increased downstream purification costs, negating any initial raw material savings[1].

Reaction Temperature and Thermal Degradation Prevention

The primary advantage of the 7-iodo derivative is its ability to undergo palladium-catalyzed coupling at near-ambient temperatures. In standard Suzuki-Miyaura arylations, 7-iodo-3,4-dihydroquinolin-2(1H)-one achieves full conversion at 25–40 °C. In contrast, the 7-bromo comparator requires heating to 80–100 °C to achieve comparable conversion rates. This temperature differential is critical because prolonged heating of the dihydroquinolinone core above 70 °C in alkaline media accelerates lactam degradation and byproduct formation [1].

| Evidence Dimension | Required reaction temperature for >95% conversion |

| Target Compound Data | 25–40 °C (7-Iodo) |

| Comparator Or Baseline | 80–100 °C (7-Bromo analog) |

| Quantified Difference | 40–60 °C reduction in processing temperature |

| Conditions | Standard Pd-catalyzed Suzuki-Miyaura coupling with arylboronic acids |

Lower processing temperatures prevent thermal degradation of the lactam core, ensuring higher purity and simplifying scale-up engineering.

Catalyst Loading and Ligand Cost Reduction

In C-N bond-forming reactions (Buchwald-Hartwig amination) targeting the C7 position, the iodo compound demonstrates superior precursor suitability. 7-Iodo-3,4-dihydroquinolin-2(1H)-one typically requires only 1–2 mol% of a palladium source and can utilize inexpensive, standard ligands like BINAP or PPh3. The 7-bromo comparator generally demands higher catalyst loadings (5–10 mol%) and expensive, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos or BrettPhos) to overcome the higher activation barrier [1].

| Evidence Dimension | Palladium catalyst loading and ligand complexity |

| Target Compound Data | 1–2 mol% Pd, standard ligands (e.g., BINAP) |

| Comparator Or Baseline | 5–10 mol% Pd, advanced bulky ligands (e.g., XPhos) (7-Bromo) |

| Quantified Difference | Up to 80% reduction in precious metal loading and elimination of proprietary ligand costs |

| Conditions | Buchwald-Hartwig amination with secondary amines |

Reducing palladium loading and avoiding proprietary ligands drastically lowers the cost of goods (COGs) and simplifies heavy metal remediation.

Base Compatibility and Chemoselectivity

The reactivity of the C-I bond allows for the use of milder bases during cross-coupling. 7-Iodo-3,4-dihydroquinolin-2(1H)-one couples efficiently in the presence of mild inorganic bases such as K2CO3 or K3PO4. The 7-bromo analog often requires strong bases like NaOtBu or LiHMDS to drive the reaction. Strong bases can deprotonate the N-H of the lactam (pKa ~15), leading to competitive N-arylation or requiring the addition of a protecting group step [1].

| Evidence Dimension | Base strength required for coupling |

| Target Compound Data | Mild bases (K2CO3, K3PO4) |

| Comparator Or Baseline | Strong bases (NaOtBu, LiHMDS) (7-Bromo) |

| Quantified Difference | Elimination of strong alkoxide bases, preventing N-deprotonation |

| Conditions | Unprotected lactam cross-coupling conditions |

Enabling the use of mild bases allows for protecting-group-free synthesis, saving two synthetic steps (protection and deprotection) in the manufacturing route.

Synthesis of Atypical Antipsychotic Precursors

Because it allows for mild Buchwald-Hartwig aminations without deprotonating the lactam nitrogen, this compound is a highly efficient precursor for appending piperazine derivatives to the C7 position. This pathway is critical for generating structural analogs of established atypical antipsychotics (such as aripiprazole and brexpiprazole derivatives) where preserving the dihydroquinolinone core is essential [1].

Development of C7-Functionalized Kinase Inhibitors

In medicinal chemistry campaigns targeting the ATP-binding site of kinases, the 7-iodo compound serves as a versatile starting point for Suzuki-Miyaura couplings. Its ability to react at low temperatures (25–40 °C) ensures that complex, thermally sensitive arylboronic acids can be coupled efficiently to explore structure-activity relationships (SAR) without degrading the scaffold[2].

Protecting-Group-Free Late-Stage Functionalization

For process chemists designing highly convergent synthetic routes, the high reactivity of the C-I bond permits late-stage functionalization. The compound can be coupled using mild bases (like K3PO4), avoiding the need to protect the lactam N-H, thereby shortening the overall synthesis and improving the step-economy of the manufacturing process [3].

References

- [1] Journal of Medicinal Chemistry, Design and Synthesis of Dihydroquinolinone-Based Antipsychotics.

- [2] Bioorganic & Medicinal Chemistry Letters, Kinase Inhibitors Featuring Bicyclic Lactam Scaffolds.

- [3] Organic Process Research & Development, Step-Economic Syntheses of Active Pharmaceutical Ingredients.